![molecular formula C21H22ClN5OS B11378906 N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11378906.png)

N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

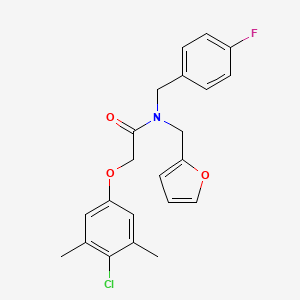

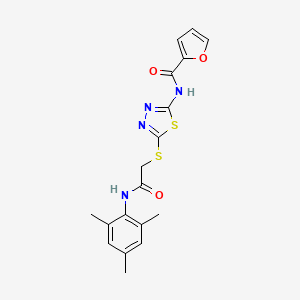

N-(5-Chlor-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid ist eine heterocyclische Verbindung, die zur Klasse der Triazolothiadiazine gehört. Diese Verbindungen sind bekannt für ihre vielfältigen pharmakologischen Aktivitäten, darunter Antikrebs-, antimikrobielle, analgetische, entzündungshemmende, antioxidative, antivirale und enzymhemmende Eigenschaften . Die einzigartige Struktur dieser Verbindung, die einen Triazolring umfasst, der mit einem Thiadiazinring verschmolzen ist, macht sie zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung.

Herstellungsmethoden

Die Synthese von N-(5-Chlor-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid beinhaltet typischerweise die Reaktion von 5-Chlor-2-methylbenzoesäure mit Hydrazinhydrat, um das entsprechende Hydrazid zu bilden. Dieses Hydrazid wird dann mit Phenylisothiocyanat umgesetzt, um das Zwischenprodukt Thioureatherivat zu bilden. Die Cyclisierung dieses Zwischenprodukts in Gegenwart eines geeigneten Katalysators, wie z. B. Piperidin, führt zur Bildung der gewünschten Triazolothiadiazinverbindung .

Vorbereitungsmethoden

The synthesis of N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 5-chloro-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with phenyl isothiocyanate to form the intermediate thiourea derivative. Cyclization of this intermediate in the presence of a suitable catalyst, such as piperidine, leads to the formation of the desired triazolothiadiazine compound .

Analyse Chemischer Reaktionen

N-(5-Chlor-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese anderer heterocyclischer Verbindungen und Pharmazeutika.

Biologie: Die Verbindung zeigt signifikante antimikrobielle und antivirale Aktivitäten, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika und antiviraler Medikamente macht.

Medizin: Aufgrund ihrer Antikrebs-, entzündungshemmenden und analgetischen Eigenschaften wird sie auf ihre potenzielle Verwendung in der Krebstherapie, Schmerzbehandlung und Behandlung von entzündlichen Erkrankungen untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-(5-Chlor-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme wie Carboanhydrase, Cholinesterase und alkalische Phosphatase hemmen, indem sie an ihre aktiven Zentren bindet. Diese Hemmung stört die normale Funktion dieser Enzyme und führt zu therapeutischen Wirkungen wie reduzierter Entzündung, Schmerzlinderung und Hemmung des Wachstums von Krebszellen .

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation, pain relief, and inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

N-(5-Chlor-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihren pharmakologischen Aktivitäten führt.

1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Diese isomeren Verbindungen haben eine andere Anordnung der Triazol- und Thiadiazinringe, was zu unterschiedlichen biologischen Eigenschaften führt.

1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Eine weitere isomere Form mit einzigartigen pharmakologischen Profilen.

Die Einzigartigkeit von N-(5-Chlor-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid liegt in seinen spezifischen Substituenten und den daraus resultierenden biologischen Aktivitäten, was sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C21H22ClN5OS |

|---|---|

Molekulargewicht |

428.0 g/mol |

IUPAC-Name |

N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |

InChI |

InChI=1S/C21H22ClN5OS/c1-3-7-17-24-25-21-27(17)26-18(14-8-5-4-6-9-14)19(29-21)20(28)23-16-12-15(22)11-10-13(16)2/h4-6,8-12,18-19,26H,3,7H2,1-2H3,(H,23,28) |

InChI-Schlüssel |

SAOWBFHCLXGKMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11378823.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11378831.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11378835.png)

![6-chloro-4-ethyl-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11378841.png)

![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11378850.png)

![5-[(4-ethoxyphenyl)amino]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11378862.png)

![2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11378873.png)

![8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11378874.png)

![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11378882.png)

![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11378883.png)

![12-chloro-3-(3,4-dimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11378887.png)

![Phenyl{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11378889.png)